7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is an organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique triazolo[1,5-a]pyrimidine core, which is a fused ring system combining triazole and pyrimidine rings. The presence of an amino group at the 7th position and a methoxymethyl group at the 2nd position further defines its chemical structure.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the induction of apoptosis within cells, particularly in cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity . This interaction disrupts the phosphorylation of target proteins necessary for cell cycle progression.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. It downregulates the expression of genes associated with cell cycle progression and upregulates pro-apoptotic genes . Additionally, it influences cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . The compound also induces changes in gene expression, promoting the transcription of pro-apoptotic genes and inhibiting anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins . This localization can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . The localization can also affect the compound’s stability and degradation within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
This compound has been studied for its potential biological activities. Its structural features make it a candidate for screening in biological assays to identify new bioactive molecules. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in drug discovery.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific diseases. The triazolopyrimidine core is known for its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
- 7-amino-1,2,4-triazolo[1,5-a]pyrimidine
- 2-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to the presence of the methoxymethyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-amino-2-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-14-3-5-9-7-10-6(13)2-4(8)12(7)11-5/h2H,3,8H2,1H3,(H,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCGCPVCCIOWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC(=O)NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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